molecular formula C25H17ClFN3O3S B2435758 2-Amino-6-(4-chlorobenzyl)-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 892297-57-3

2-Amino-6-(4-chlorobenzyl)-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No.: B2435758
CAS No.: 892297-57-3
M. Wt: 493.94
InChI Key: QGNFRQHIDVRLGU-UHFFFAOYSA-N
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Description

2-Amino-6-(4-chlorobenzyl)-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a useful research compound. Its molecular formula is C25H17ClFN3O3S and its molecular weight is 493.94. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

This compound is involved in the synthesis and biological evaluation of new series of dihydrobenzo[c]pyrano[2,3-e][1,2]thiazine dioxides, showing potential as selective inhibitors of monoamine oxidase A and B. This indicates its potential for the development of treatments targeting neurodegenerative diseases through enzyme inhibition pathways (Ahmad et al., 2019).

Multicomponent Synthesis

Research includes its utilization in multicomponent synthesis processes leading to the formation of novel pyranobenzothiazines. These processes demonstrate the compound's versatility in chemical synthesis, contributing to the broader field of organic chemistry and drug design (Lega et al., 2016).

Antimicrobial Activity

The compound has been a focal point in the synthesis of new chemical entities showing significant antimicrobial activities. This suggests its role in the development of new antimicrobial agents which can be critical in combating drug-resistant microbial strains (Hafez et al., 2015).

Anti-Cancer Activity

Further studies have explored the potential anti-cancer activities of derivatives of this compound, suggesting its applicability in cancer research. This area of research is particularly promising for the development of novel oncology therapeutics (Hammam et al., 2005).

Chemical Reactions and Mechanisms

The compound's reactivity has been studied extensively, leading to a better understanding of its behavior in various chemical reactions. These studies contribute to the foundational knowledge of chemical synthesis, facilitating the development of more efficient synthetic routes (Lega et al., 2017).

Properties

IUPAC Name

2-amino-6-[(4-chlorophenyl)methyl]-4-(4-fluorophenyl)-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17ClFN3O3S/c26-17-9-5-15(6-10-17)14-30-21-4-2-1-3-19(21)23-24(34(30,31)32)22(20(13-28)25(29)33-23)16-7-11-18(27)12-8-16/h1-12,22H,14,29H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNFRQHIDVRLGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(C(=C(O3)N)C#N)C4=CC=C(C=C4)F)S(=O)(=O)N2CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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